Silicon 2,3-naphthalocyanine dichloride
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Overview
Description
This compound is notable for its intense far-red absorption and emission features, making it distinct from structurally related porphyrin analogues . It is used in various scientific and industrial applications due to its unique optical, chemical, and electronic properties.
Preparation Methods
Silicon 2,3-naphthalocyanine dichloride can be synthesized through multiple synthetic strategies. The reaction typically occurs in the presence of a solvent such as dichloromethane and a catalyst like trichloroacetic acid . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Silicon 2,3-naphthalocyanine dichloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the phthalocyanine ring or the axial silicon-chlorine bonds .
Scientific Research Applications
Silicon 2,3-naphthalocyanine dichloride has a wide range of scientific research applications. In chemistry, it is used as a photosensitizer in photochemical reactions and as a catalyst in various organic transformations . In biology and medicine, it is employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation . Additionally, it is used in the development of photovoltaic devices and optoelectronic materials .
Mechanism of Action
The mechanism of action of silicon 2,3-naphthalocyanine dichloride involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen . These reactive species can induce cell damage and apoptosis, making the compound effective in photodynamic therapy . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative damage .
Comparison with Similar Compounds
Silicon 2,3-naphthalocyanine dichloride is unique compared to other similar compounds due to its intense far-red absorption and emission features, as well as its reduced aggregation in solution . Similar compounds include other silicon phthalocyanines, such as silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) and silicon phthalocyanine dichloride . These compounds share similar structural features but differ in their optical and electronic properties, making this compound particularly valuable for specific applications .
Properties
CAS No. |
6691-60-7 |
---|---|
Molecular Formula |
C48H24Cl2N8Si |
Molecular Weight |
811.7 g/mol |
IUPAC Name |
54,54-dichloro-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene |
InChI |
InChI=1S/C48H24Cl2N8Si/c49-59(50)57-45-37-21-29-13-5-6-14-30(29)22-38(37)47(57)55-43-35-19-27-11-3-4-12-28(27)20-36(35)44(52-43)56-48-40-24-32-16-8-7-15-31(32)23-39(40)46(58(48)59)54-42-34-18-26-10-2-1-9-25(26)17-33(34)41(51-42)53-45/h1-24H |
InChI Key |
XIINLOVCJKUOQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Si](N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21)(Cl)Cl |
Origin of Product |
United States |
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